![molecular formula C8H12ClFN2 B12444734 [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride](/img/structure/B12444734.png)
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride: is a chemical compound with the molecular formula C8H11FN2·HCl. It is a derivative of phenylhydrazine, where the phenyl group is substituted with a fluorine atom at the para position and an ethyl group at the ortho position. This compound is commonly used in various chemical reactions and has applications in pharmaceuticals, agrochemicals, and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then reduced to the desired hydrazine derivative. The hydrochloride salt is obtained by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride can undergo oxidation reactions to form corresponding azobenzenes or nitroso compounds.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Azobenzenes, nitroso compounds.
Reduction: Amine derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reagent in the synthesis of various organic compounds.
- Acts as an intermediate in the preparation of other fluorinated compounds .
Biology:
- Employed in the study of enzyme inhibition and protein modification.
- Used in the synthesis of biologically active molecules .
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders .
Industry:
- Utilized in the production of agrochemicals and other industrial chemicals.
- Applied in analytical chemistry for the detection of sugars and aldehydes .
Mecanismo De Acción
The mechanism of action of [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom enhances the compound’s reactivity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
- 4-Fluorophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 4-Bromophenylhydrazine hydrochloride
- Phenylhydrazine hydrochloride
Uniqueness:
- The presence of the ethyl group at the ortho position and the fluorine atom at the para position makes [2-(4-Fluoro-phenyl)-ethyl]-hydrazine hydrochloride unique compared to other phenylhydrazine derivatives. This unique structure imparts specific reactivity and selectivity in chemical and biological applications .
Propiedades
Fórmula molecular |
C8H12ClFN2 |
|---|---|
Peso molecular |
190.64 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)ethylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11FN2.ClH/c9-8-3-1-7(2-4-8)5-6-11-10;/h1-4,11H,5-6,10H2;1H |
Clave InChI |
VWDCYONSOYFPGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCNN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


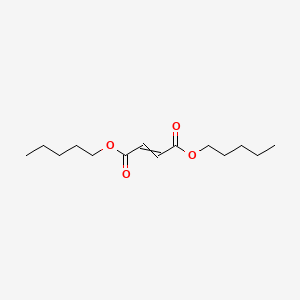
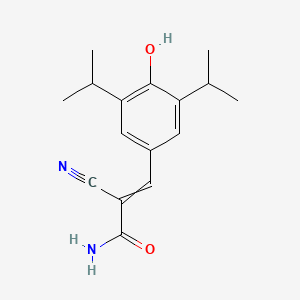

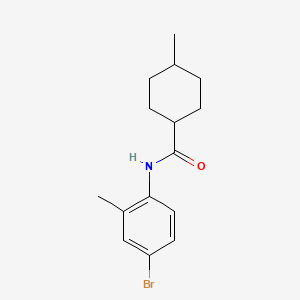
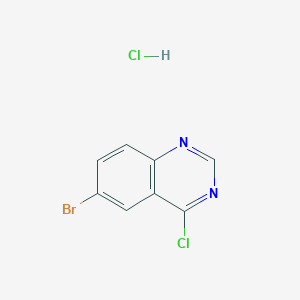
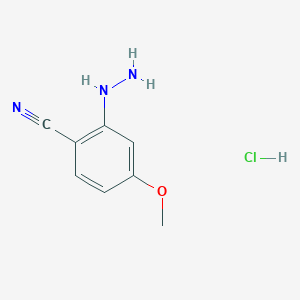
![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)
![N'-[bis(4-fluorophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B12444709.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide](/img/structure/B12444710.png)

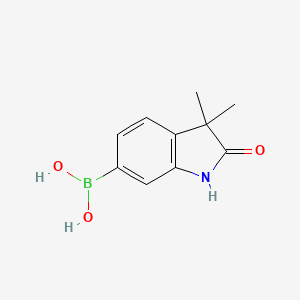
![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)
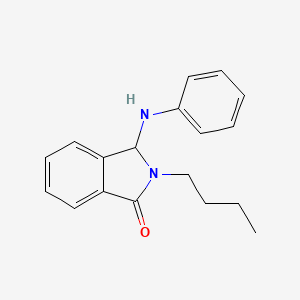
![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
